3-Trifluoromethylbenzoylurea
Description
3-Trifluoromethylbenzoylurea is a synthetic organic compound characterized by a benzoylurea backbone substituted with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The urea functional group (-NHCONH₂) and the electron-withdrawing trifluoromethyl moiety confer unique physicochemical properties, including enhanced thermal stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
N-carbamoyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7(15)14-8(13)16/h1-4H,(H3,13,14,15,16) |
InChI Key |
FQCLVTLBYCCZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The trifluoromethylbenzoyl moiety is shared across several compounds, but differences in functional groups significantly alter reactivity and applications:
*Calculated based on molecular formula. †Discrepancy noted: Theoretical molar mass for C₈H₄ClF₃O is ~216.57 g/mol. The reported value (208.57) may reflect a typographical error .
Reactivity and Stability
- This compound : The urea group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Stability is higher than acyl or sulfonyl chlorides due to lower electrophilicity.
- Benzoyl Chloride (C₈H₄ClF₃O) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate for synthesizing amides or esters. Moisture-sensitive, requiring anhydrous handling .
- Sulfonyl Chloride (C₈H₆ClF₃O₂S) : Reacts with amines to form sulfonamides, a common motif in drug design. More stable than acyl chlorides but less than ureas .
Research Findings and Data Gaps
- Thermal Stability : Trifluoromethyl groups enhance thermal resistance. Benzoylurea derivatives decompose above 200°C, whereas acyl chlorides degrade rapidly at lower temperatures .
- Solubility : Urea derivatives show superior aqueous solubility compared to esters or sulfonamides, critical for bioavailability in agrochemicals.
- Toxicity : Sulfonyl chlorides and acyl chlorides are irritants (requires PPE), while ureas are generally safer .
Data Limitations : Direct studies on this compound are absent in the provided evidence. Applications are inferred from structural analogs. Further experimental validation is needed.
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